N-cyclododecyl-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-CYCLODODECYL-5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURAMIDE: is an organic compound with the molecular formula C25H34N2O5 It is a complex molecule that features a cyclododecyl group, a nitrophenoxy moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLODODECYL-5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitrophenoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrogenation of the furan ring produces a tetrahydrofuran derivative.
Scientific Research Applications
N-CYCLODODECYL-5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nitroaromatic compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLODODECYL-5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may participate in redox reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-CYCLODODECYL-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE: Similar structure but with different positioning of the methyl and nitro groups.
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: Contains an indole ring instead of a furan ring.
Uniqueness
N-CYCLODODECYL-5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the cyclododecyl group imparts unique hydrophobic properties, while the nitrophenoxy and furan moieties provide sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C25H34N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-cyclododecyl-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H34N2O5/c1-19-17-21(13-15-23(19)27(29)30)31-18-22-14-16-24(32-22)25(28)26-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-17,20H,2-12,18H2,1H3,(H,26,28) |
InChI Key |
BFEWUHCLAQCNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCCCCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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